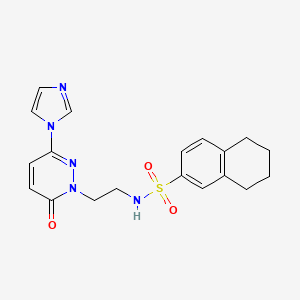

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c25-19-8-7-18(23-11-9-20-14-23)22-24(19)12-10-21-28(26,27)17-6-5-15-3-1-2-4-16(15)13-17/h5-9,11,13-14,21H,1-4,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWXFFDBOCWWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an imidazole ring, a pyridazine moiety, and a sulfonamide group, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

Structural Features

The compound contains:

- An imidazole ring , known for its role in biological systems.

- A pyridazine moiety , which contributes to its pharmacological properties.

- A sulfonamide group , which is associated with various biological activities.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing imidazole and pyridazine rings. For instance, similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. The compound under discussion may exhibit similar activities due to its structural components.

Case Study: Antiproliferative Activity

In a study evaluating related imidazole derivatives, compounds showed IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) . While specific data on this compound is limited, it is hypothesized that it may similarly induce cell cycle arrest and apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects are not fully elucidated yet. However, related compounds have been shown to interact with specific molecular targets:

- Binding to Tubulin : Compounds with similar structures have been reported to inhibit tubulin polymerization, leading to mitotic arrest .

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes or interact with cellular targets through hydrogen bonding .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Imidazole ring | Antimicrobial |

| Compound B | Pyridazine core | Antitumor |

| Compound C | Dioxole unit | Anti-inflammatory |

This table illustrates how structural variations among compounds can influence their biological activities. The presence of imidazole and pyridazine rings in this compound suggests potential for diverse pharmacological applications.

Future Research Directions

Further research is needed to:

- Elucidate Mechanisms : Detailed studies should aim to clarify the specific mechanisms by which this compound interacts with biological targets.

- Evaluate Therapeutic Potential : In vivo studies are essential to assess the therapeutic efficacy and safety profile of this compound.

- Explore Combination Therapies : Investigating the effects of this compound in combination with existing therapies could enhance its clinical applicability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the literature:

Key Differences and Similarities

Core Heterocycles: The target compound’s pyridazinone ring differs from the triazole (in 6a), imidazo[1,2-a]pyridine (in 1l), and benzo-oxazolo-oxazine (in 48).

Sulfonamide vs. Amide/Ester Groups :

- The sulfonamide group in the target compound may confer stronger acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17) or esters, influencing solubility and interaction with basic residues in biological targets.

Synthetic Routes: The target compound likely requires alkylation or nucleophilic substitution to attach the ethyl-linked pyridazinone to the tetralin-sulfonamide. In contrast, 6a employs click chemistry for triazole formation , while 48 uses Suzuki coupling for aryl-aryl bond formation .

Spectroscopic Features: IR Spectroscopy: The target compound’s sulfonamide would exhibit S=O stretches at ~1350–1150 cm⁻¹, similar to sulfonamide drugs. The pyridazinone carbonyl (C=O) would appear near 1670 cm⁻¹, akin to amides in 6a (1671 cm⁻¹) . NMR: The tetralin protons would resonate as multiplet signals in the δ 1.5–2.5 ppm range (CH2 groups) and δ 6.5–7.5 ppm (aromatic protons), distinct from the naphthalene protons in 6a (δ 7.2–8.4 ppm) .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, typically starting with 1,3-dipolar cycloaddition or nucleophilic substitution to assemble the imidazole-pyridazine core. Key steps include:

- Using Cu(OAc)₂ (10 mol%) as a catalyst for click chemistry reactions to form triazole or imidazole linkages .

- Employing polar aprotic solvents (e.g., DMSO, THF) under inert atmospheres to minimize side reactions .

- Optimizing temperature (room temperature to 80°C) and reaction time (6–8 hours) to balance yield and purity .

- Monitoring progress via TLC (hexane:ethyl acetate, 8:2) and isolating products via recrystallization (ethanol) .

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

- NMR Spectroscopy : Analyze proton environments (e.g., imidazole protons at δ 8.36 ppm, sulfonamide NH at δ 10.79 ppm) and carbon backbone (e.g., carbonyl at ~165 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1671–1682 cm⁻¹, sulfonamide S=O at ~1300 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]⁺ calculated 404.1359, observed 404.1348) .

- Chromatography : Use HPLC (≥98% purity) and TLC for purity assessment .

Q. How can thermal stability and phase transitions be evaluated?

Perform DSC to identify melting points and TGA to assess decomposition temperatures. For similar sulfonamides, thermal stability is typically observed up to 200–250°C, with phase transitions correlating with crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring or vary the tetrahydronaphthalene moiety to alter hydrophobicity .

- Docking studies : Use AutoDock or Schrödinger to predict interactions with targets (e.g., enzymes with sulfonamide-binding pockets) .

- In vitro assays : Test analogs against relevant cell lines or enzymes, standardizing conditions (e.g., pH, temperature) to minimize variability .

Q. What computational strategies are effective for target identification and binding mode analysis?

- Molecular dynamics simulations : Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., GROMACS or AMBER) .

- Pharmacophore modeling : Identify critical features (e.g., sulfonamide -SO₂NH₂, imidazole N) using tools like MOE .

- QSAR models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with bioactivity data .

Q. How can contradictory bioactivity data across studies be resolved?

- Standardize assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) .

- Structural validation : Confirm compound identity via X-ray crystallography (SHELX refinement ) or 2D-NMR (NOESY for spatial proximity) .

- Meta-analysis : Compare data across studies, focusing on common endpoints (e.g., IC₅₀) and excluding outliers via Grubbs’ test .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Catalyst optimization : Replace Cu(OAc)₂ with Ru-based catalysts for selective cycloaddition .

- Flow chemistry : Use continuous reactors to control exothermic reactions and improve mixing .

- Byproduct tracking : Employ LC-MS to identify impurities (e.g., unreacted azides) and adjust stoichiometry .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate NMR assignments with COSY and HSQC to resolve signal overlap .

- Crystallography : Refine crystal structures using SHELXL (CCDC deposition recommended) .

- Scale-up : Transition from batch to flow reactors for reproducibility; optimize solvent (e.g., t-BuOH/H₂O) for solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.